trans-1-Bromo-2-chlorocyclohexane

Description

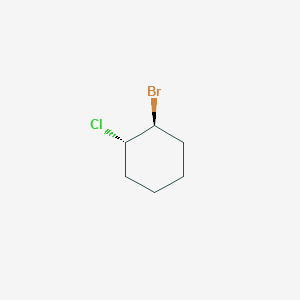

Molecular Structure and Identification trans-1-Bromo-2-chlorocyclohexane (C₆H₁₀BrCl) is a dihalogenated cyclohexane derivative with bromine and chlorine substituents at the 1- and 2-positions, respectively, in a trans configuration. Its stereochemistry is confirmed by the SMILES notation C1CC[C@@H]([C@H](C1)Cl)Br, where the @@ and @ symbols denote the absolute configuration of the chiral centers . The compound has an average molecular mass of 197.50 g/mol and a monoisotopic mass of 195.96544 g/mol . Key identifiers include the MDL number MFCD00234236 and CAS RN 33645-99-7 .

Synthesis

The compound is synthesized via anti-addition during the reaction of cyclohexene with bromine (Br₂) in saturated aqueous sodium chloride. This generates a bromonium ion intermediate, which undergoes nucleophilic attack by chloride (Cl⁻) to yield the trans dihalide .

For example, syn-elimination reactions with complex bases (e.g., NaNH₂-NaOR) favor dehydrochlorination over dehydrobromination (54–65% yield), highlighting the influence of leaving-group ability and steric factors . Applications include its use in EXAFS spectroscopy studies to probe conformational dynamics in inclusion compounds .

Properties

IUPAC Name |

(1S,2S)-1-bromo-2-chlorocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrCl/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIQHWAQFBGYLI-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Positional Isomers

a. trans-1-Bromo-4-chlorocyclohexane (C₆H₁₀BrCl)

- Structure : Bromine and chlorine are positioned at the 1- and 4-positions, respectively, in a trans configuration.

- Symmetry : The 1,4-trans substitution creates a plane of symmetry, rendering the compound achiral , unlike the chiral 1,2-trans isomer .

- Reactivity : The lack of adjacent substituents prevents syn-elimination pathways observed in the 1,2-isomer.

b. 1-Bromo-3-chlorocyclohexane (C₆H₁₀BrCl)

Table 1: Structural Comparison of trans-1-Bromo-2-chlorocyclohexane and Positional Isomers

*Chirality depends on substituent orientations.

Stereoisomers: Cis vs. Trans

cis-1-Bromo-2-chlorocyclohexane

- Reactivity : Unlike the trans isomer, cis-1-bromo-2-chloro may favor alternative elimination pathways due to differing spatial arrangements of leaving groups.

Comparison with Other Dihalides

a. trans-1,4-Dichlorocyclohexane (C₆H₁₀Cl₂)

b. trans-1-Bromo-2-methylcyclohexane (C₇H₁₃Br)

Reactivity in Elimination Reactions

Table 2: Syn-Elimination Outcomes in this compound vs. Analogues

Q & A

Basic Question: What is the stereochemical mechanism for synthesizing trans-1-bromo-2-chlorocyclohexane?

Answer:

The synthesis involves bromonium ion formation during alkene bromination. Cyclohexene reacts with Br₂ to form a bromonium ion intermediate. In saturated aqueous NaCl, nucleophilic attack occurs by Cl⁻ (from NaCl) and water. Anti-addition of Br and Cl results in the trans diastereomer due to steric hindrance and orbital orientation .

Key Steps:

- Bromonium ion intermediate formation.

- Anti-attack by Cl⁻ (for dihalide) or water (for bromohydrin).

- Stereochemical control via solvent polarity and nucleophile concentration.

Basic Question: How do I distinguish this compound from its cis isomer?

Answer:

Use NMR spectroscopy :

- ¹H NMR : Axial-equatorial coupling in trans isomers shows distinct splitting patterns due to vicinal coupling constants (J ~2–4 Hz for axial-equatorial vs. ~8–10 Hz for axial-axial in cis) .

- ¹³C NMR : Chemical shifts for Br/Cl-bearing carbons differ due to steric and electronic effects.

Advanced Question: How can reaction conditions be optimized to maximize trans isomer yield?

Answer:

Optimize variables:

- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize bromonium ions, favoring Cl⁻ attack over water.

- Nucleophile concentration : Higher [Cl⁻] reduces bromohydrin byproducts .

- Temperature : Lower temperatures slow ring-flipping, preserving stereochemical integrity.

Table 1 : Example Optimization Parameters

| Variable | Effect on trans Yield | Reference |

|---|---|---|

| [Cl⁻] = 2.0 M | ↑ Yield (85%) | |

| Solvent = DCM | ↑ Diastereoselectivity |

Advanced Question: What computational methods validate the stereochemical outcomes of this reaction?

Answer:

Density Functional Theory (DFT) simulations model bromonium ion intermediates and transition states:

- Calculate energy barriers for Cl⁻ vs. H₂O attack.

- Predict stereochemical outcomes via orbital overlap analysis.

Key Findings : - trans isomer is energetically favored by 3–5 kcal/mol due to reduced steric clash .

Advanced Question: How do isotopic labeling studies clarify the reaction mechanism?

Answer:

Use ¹⁸O-labeled H₂O or ³⁶Cl⁻ to track nucleophilic pathways:

- Mass spectrometry identifies labeled products (e.g., bromohydrin vs. dihalide).

- Kinetic isotope effects (KIE) confirm rate-determining steps (e.g., bromonium ion formation vs. nucleophilic attack) .

Basic Question: What safety precautions are required for handling this compound?

Answer:

Follow GHS guidelines:

- Hazard Class : H226 (flammable liquid).

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Question: How does steric hindrance influence the reactivity of this compound in SN2 reactions?

Answer:

The trans configuration creates axial-equatorial positioning of Br/Cl, reducing backside attack feasibility in SN2:

- Kinetic Studies : Lower reaction rates compared to less hindered analogs (e.g., 1-bromobutane).

- Steric Maps : Molecular dynamics simulations show hindered approach of nucleophiles .

Basic Question: What spectroscopic techniques confirm the absence of cis isomer contamination?

Answer:

- IR Spectroscopy : C-Br and C-Cl stretching frequencies shift slightly between cis and trans (e.g., C-Br: ~560 cm⁻¹ for trans vs. ~550 cm⁻¹ for cis) .

- Chromatography : HPLC with chiral columns resolves enantiomers (if present) .

Advanced Question: How do solvent effects alter the diastereomeric ratio in synthesis?

Answer:

Solvent polarity and proticity modulate nucleophilicity and transition state stabilization:

- Polar Protic (H₂O) : Favors bromohydrin (H₂O attack).

- Polar Aprotic (DCM) : Favors dihalide (Cl⁻ attack).

Table 2 : Solvent Impact on Product Distribution

| Solvent | Diastereomer Ratio (trans:cis) | Reference |

|---|---|---|

| H₂O/NaCl | 70:30 | |

| DCM/NaCl | 90:10 |

Advanced Question: What strategies resolve contradictions in reported reaction yields?

Answer:

Address variability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.